molecular formula C17H16O5 B3026745 Confusarin CAS No. 108909-02-0

Confusarin

Cat. No.: B3026745
CAS No.: 108909-02-0
M. Wt: 300.3 g/mol
InChI Key: JHNVCKNCEVZGGC-UHFFFAOYSA-N
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Description

Confusarin is a phenanthrenoid compound found in certain orchid species such as Eria confusa and Bulbophyllum reptans . It is known for its unique chemical structure, which includes multiple methoxy and hydroxyl groups. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Confusarin can be synthesized through several methods. One notable synthetic route involves the total synthesis of natural phenanthrenes. This method includes the use of specific reagents and catalysts to achieve the desired chemical structure . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources such as orchids. The extraction process includes maceration using methanol solvent, followed by partitioning with n-hexane and ethyl acetate. The ethyl acetate extract is then purified using chromatographic techniques to yield pure this compound .

Chemical Reactions Analysis

Types of Reactions

Confusarin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into dihydro derivatives.

    Substitution: Methoxy and hydroxyl groups in this compound can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxidized phenanthrenes, reduced dihydrophenanthrenes, and substituted phenanthrenes with different functional groups .

Scientific Research Applications

Confusarin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of confusarin involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of specific enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways are still under investigation, but this compound’s structure allows it to interact with multiple biological molecules.

Comparison with Similar Compounds

Confusarin is often compared with other phenanthrene derivatives such as nudol. Both compounds share similar chemical structures but differ in their biological activities and applications. Nudol, for example, has been shown to have different antioxidant properties compared to this compound . Other similar compounds include stilbenoids and dihydrostilbenes, which also exhibit unique chemical and biological properties .

List of Similar Compounds

  • Nudol
  • Stilbenoids
  • Dihydrostilbenes
  • Diarylheptanoids
  • Acetophenones

This compound stands out due to its specific methoxy and hydroxyl group arrangement, which contributes to its unique chemical reactivity and biological activities.

Properties

IUPAC Name

1,5,6-trimethoxyphenanthrene-2,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-15-11-5-4-9-8-13(19)16(21-2)17(22-3)14(9)10(11)6-7-12(15)18/h4-8,18-19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNVCKNCEVZGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=CC3=CC(=C(C(=C32)OC)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031838
Record name Confusarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108909-02-0
Record name Confusarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108909-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Confusarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108909020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CONFUSARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRH455ZW4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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